molecular formula C10H12FN B1618631 (2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-68-0

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1618631
CAS RN: 199186-68-0
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-ZETCQYMHSA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted from the molecular structure .

Scientific Research Applications

Enantioselective Synthesis and Resolution

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been a focus in the study of enantioselective synthesis and resolution. Research has shown that FTHQ can be resolved using various acidic resolving agents, including tartaric acid derivatives. This process is notable for its strong reaction kinetics and solvent dependence, highlighting the potential for developing economical resolution processes for industrial applications (Bálint et al., 2002).

Supercritical Fluid Extraction

The separation of FTHQ enantiomers via supercritical fluid extraction using carbon dioxide has been explored. This method involves forming diastereoisomeric salts with tartaric acid derivatives, followed by further purification and extraction of the free enantiomers, demonstrating an innovative approach to enantiomeric separation (Kmecz et al., 2001).

Role in Antibacterial Agent Synthesis

FTHQ serves as a key intermediate in the synthesis of the antibacterial agent flumequine. The optically active form of flumequine is synthesized from FTHQ, highlighting the compound's significance in pharmaceutical manufacturing. The process includes steps like racemic resolution, formation of diastereoisomeric salts, and enantiomeric excess determination, which are crucial for producing the active form of the drug (Bálint et al., 1999).

Catalytic Hydrogenation Studies

The catalytic hydrogenation of quinolines, including FTHQ, has been extensively studied. Research involving chiral cationic ruthenium catalysts demonstrated efficient hydrogenation of FTHQ, producing high enantiomeric excess and full conversions. This process is applicable to large-scale synthesis, contributing to the production of biologically active tetrahydroquinolines (Wang et al., 2011).

Potential in Ocular Hypotensive Applications

A study on novel tetrahydroquinoline analogs, including FTHQ, revealed potential ocular hypotensive actions. These compounds, upon topical administration in rabbits, showed varying degrees of intraocular pressure reduction. The study emphasized the role of physicochemical properties like solubility, distribution coefficient, and pKa in pharmacological activities, suggesting potential therapeutic applications in ophthalmology (Pamulapati & Schoenwald, 2011).

Green Chemistry Approaches

Research on asymmetric hydrogenation of quinolines in water using chiral cationic Ru-diamine complexes included FTHQ. This study presented agreen and effective protocol for synthesizing FTHQ, a crucial intermediate for (S)-flumequine, with high enantiomeric excess. This approach represents an advancement in sustainable chemistry practices (Yang et al., 2014).

pH-Regulated Asymmetric Transfer Hydrogenation

FTHQ has also been involved in studies focusing on pH-regulated asymmetric transfer hydrogenation in water. This process is significant for synthesizing optically pure tetrahydroquinolines, which are essential in various pharmaceutical and agrochemical products. Such research underlines the importance of FTHQ in producing biologically relevant compounds (Wang et al., 2009).

Mechanism of Action

If the compound is a drug or an enzyme, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). It includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357401
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

CAS RN

199186-68-0
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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